molecular formula C15H16F6N2O3 B11475001 Ethyl 3,3,3-trifluoro-2-propionamido-2-[3-(trifluoromethyl)anilino]propionate

Ethyl 3,3,3-trifluoro-2-propionamido-2-[3-(trifluoromethyl)anilino]propionate

Cat. No.: B11475001
M. Wt: 386.29 g/mol
InChI Key: SDYVKNAVQFHCGS-UHFFFAOYSA-N
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Description

ETHYL 3,3,3-TRIFLUORO-2-PROPANAMIDO-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPANOATE is a complex organic compound characterized by the presence of multiple fluorine atoms. This compound is notable for its trifluoromethyl groups, which impart unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3,3,3-TRIFLUORO-2-PROPANAMIDO-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPANOATE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3,3,3-TRIFLUORO-2-PROPANAMIDO-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPANOATE undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The ester and amide bonds can be hydrolyzed to yield corresponding acids and amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-PROPANAMIDO-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPANOATE involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. This property allows it to interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 3,3,3-TRIFLUORO-2-PROPANAMIDO-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both trifluoromethyl and amido groups enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C15H16F6N2O3

Molecular Weight

386.29 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-(propanoylamino)-2-[3-(trifluoromethyl)anilino]propanoate

InChI

InChI=1S/C15H16F6N2O3/c1-3-11(24)23-13(15(19,20)21,12(25)26-4-2)22-10-7-5-6-9(8-10)14(16,17)18/h5-8,22H,3-4H2,1-2H3,(H,23,24)

InChI Key

SDYVKNAVQFHCGS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C(=O)OCC)(C(F)(F)F)NC1=CC=CC(=C1)C(F)(F)F

Origin of Product

United States

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